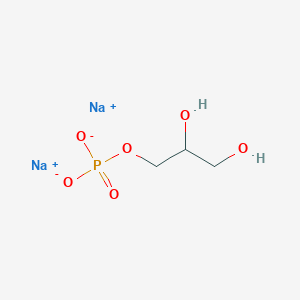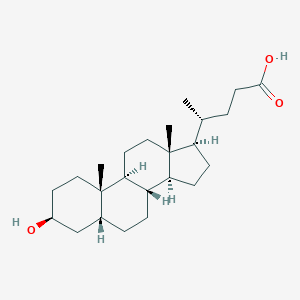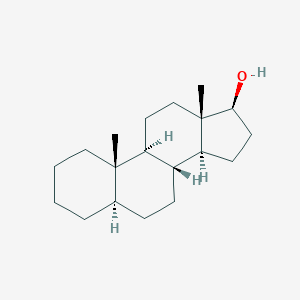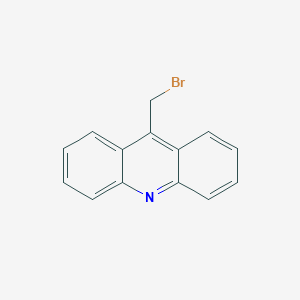
9-(溴甲基)吖啶
描述
9-(Bromomethyl)acridine is an HPLC derivatizing agent used for fluorescent labeling of carboxylic acid .
Synthesis Analysis
The synthesis of 9-(Bromomethyl)acridine involves a multi-step reaction with 3 steps. The first step involves sodium ethylate and ethanol, followed by aqueous HCl in the second step. The third step involves dibenzoyl peroxide, tetrachloromethane, and N-bromo-succinimide .Molecular Structure Analysis
The molecular formula of 9-(Bromomethyl)acridine is C14H10BrN, and its molecular weight is 272.14 .Chemical Reactions Analysis
9-(Bromomethyl)acridine is used as an HPLC derivatizing agent for fluorescent labeling of carboxylic acids .Physical And Chemical Properties Analysis
9-(Bromomethyl)acridine is a light yellow to brown powder or crystal. It has a purity of at least 98.0% as determined by HPLC. It has a melting point of 165 °C .科学研究应用
Use as a Derivatizing Agent in High-Performance Liquid Chromatography (HPLC)
- Scientific Field: Analytical Chemistry
- Application Summary: 9-(Bromomethyl)acridine is used as a derivatizing agent for fluorescent labeling of carboxylic acids, such as fatty acids . This allows these compounds to be detected and quantified using HPLC.
Use in the Synthesis of Acridine/Acridone Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Acridine/acridone derivatives, which include 9-(Bromomethyl)acridine, have a broad spectrum of biological activity and are of great interest to scientists . They exhibit antitumor, antimicrobial, and antiviral activities and are applicable in the treatment of Alzheimer’s disease .
- Results or Outcomes: Many acridine/acridone analogues have been obtained, which exhibit a broad range of biological activities .
Use in DNA Interaction Studies
- Scientific Field: Biochemistry
- Application Summary: 9-(Bromomethyl)acridine has been used in studies investigating its interaction with DNA . This is important for understanding its potential effects on biological processes involving DNA and related enzymes.
- Method of Application: Techniques such as the agarose gel interstrand-crosslink assay have been used to study the interaction of 9-(Bromomethyl)acridine with DNA .
- Results or Outcomes: These studies can provide insights into the mode of action of acridine derivatives, including their potential use in cancer treatment .
Use in the Development of Luminous Materials
- Scientific Field: Material Science
- Application Summary: Acridine derivatives, including 9-(Bromomethyl)acridine, have been used in the development of luminous materials . These materials have applications in various fields, including organoelectronics and laser technologies .
- Method of Application: The specific methods of application can vary depending on the type of luminous material being developed. Typically, the acridine derivative is incorporated into the material during the synthesis process .
- Results or Outcomes: The development of these luminous materials can lead to advancements in various industries, including electronics and photonics .
Use in Anti-Cancer Drug Development
- Scientific Field: Pharmacology
- Application Summary: Acridine derivatives, including 9-(Bromomethyl)acridine, have been actively researched as potential therapeutic agents for a wide range of disorders, including cancer . They have been found to exhibit high cytotoxic activity, making them potential candidates for anti-cancer drug development .
- Method of Application: The development of these drugs involves various steps, including the synthesis of acridine derivatives, testing their cytotoxic activity, and optimizing their properties for disease site localization .
- Results or Outcomes: While many acridine derivatives have shown promise in preclinical studies, their clinical application is often limited due to side effects . Ongoing research aims to develop acridine derivatives with enhanced therapeutic potency and selectivity .
Use in the Development of Fluorescent Materials
- Scientific Field: Material Science
- Application Summary: Acridine derivatives, including 9-(Bromomethyl)acridine, have found widespread use in the development of luminous materials . These materials have applications in various fields, including organoelectronics, photophysics, and biological sciences .
- Method of Application: The specific methods of application can vary depending on the type of luminous material being developed. Typically, the acridine derivative is incorporated into the material during the synthesis process .
- Results or Outcomes: The development of these luminous materials can lead to advancements in various industries, including electronics and photonics .
安全和危害
9-(Bromomethyl)acridine is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers One relevant paper is “DNA interaction of bromomethyl-substituted acridines” which discusses the synthesis of a series of acridines with bifunctional substituents, including 9-(Bromomethyl)acridine, for the dual properties of DNA alkylation and intercalation .
属性
IUPAC Name |
9-(bromomethyl)acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFYKBHQWLWIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165917 | |
| Record name | 9-Bromomethylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Bromomethyl)acridine | |
CAS RN |
1556-34-9 | |
| Record name | 9-Bromomethylacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Bromomethylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(Bromomethyl)acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

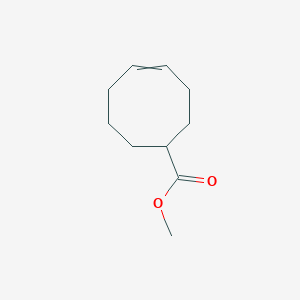
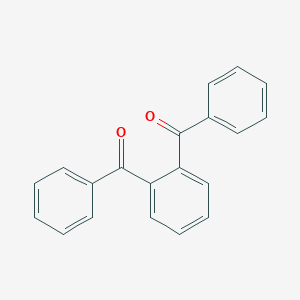
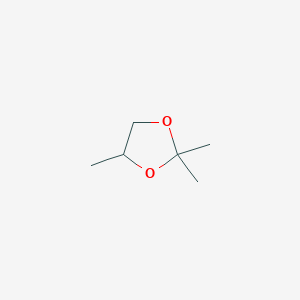
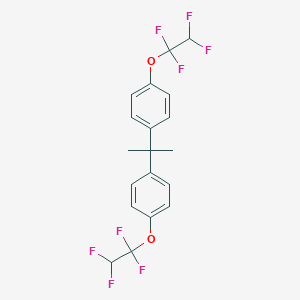
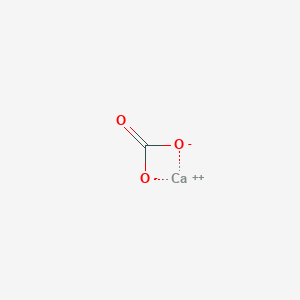
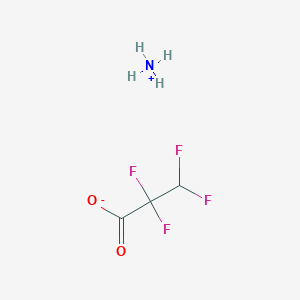
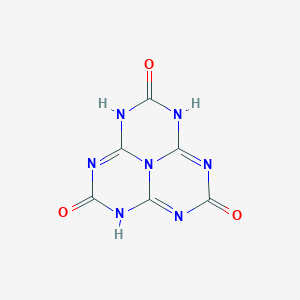
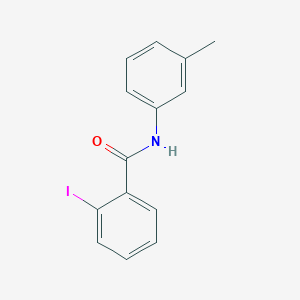
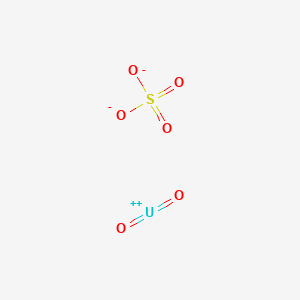
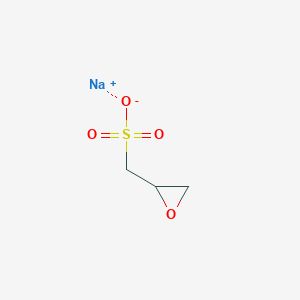
![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)
